molecular formula C10H21IO B1609690 10-iodo-1-decanol CAS No. 57395-49-0

10-iodo-1-decanol

Cat. No.: B1609690
CAS No.: 57395-49-0
M. Wt: 284.18 g/mol
InChI Key: LWGUKTSVKFADQN-UHFFFAOYSA-N
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Description

10-iodo-1-decanol is an organic compound with the chemical formula C10H21IO. It is a fatty alcohol with an iodine atom attached to the tenth carbon of the decanol chain. This compound is a colorless to light yellow viscous liquid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform .

Preparation Methods

10-iodo-1-decanol can be synthesized through various methods. One common synthetic route involves the reaction of bromododecane with isopropanol in the presence of cuprous iodide or silver iodide. The product is then extracted using an organic solvent like chloroform . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

10-iodo-1-decanol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 10-iodo-1-decanol involves its interaction with cell membranes due to its hydrophilic and lipophilic properties. This interaction can affect membrane fluidity and permeability, influencing various cellular processes. The iodine atom in the molecule can also participate in specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

10-iodo-1-decanol can be compared with other similar compounds such as:

The presence of the iodine atom in this compound makes it unique, providing additional reactivity and potential for use in specialized applications.

Properties

IUPAC Name

10-iododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21IO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUKTSVKFADQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCI)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433894
Record name 1-Decanol, 10-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57395-49-0
Record name 10-Iodo-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57395-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanol, 10-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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